![molecular formula C19H14N2O3 B3006382 2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile CAS No. 478033-34-0](/img/structure/B3006382.png)
2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile
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Overview
Description
2-(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile, also known as 2-E-5-PFT, is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a member of the furan-nitrile family of compounds, which are characterized by the presence of a nitrile group attached to a furan ring. This compound has been studied extensively for its biological and pharmacological properties, as well as its potential applications in the laboratory.
Scientific Research Applications
Formation in Maillard Reaction
One of the scientific applications of a compound structurally similar to 2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile is its formation in the Maillard reaction. Hofmann (1998) studied the thermal treatment of specific compounds leading to the formation of colored compounds like 4-hydroxy-2-methoxy-2-methyl-5-[(E)-(2-furyl)methylidene]methyl-2H-furan-3-one, which shows its involvement in complex chemical processes (Hofmann, 1998).
Role in Schiff Base Ligands and Metal Complexes
Another relevant application is found in the synthesis and structural characterization of Schiff base ligands and their metal complexes. Ahmed, Yousif, and Al-jeboori (2013) synthesized cobalt and cadmium complexes with Schiff bases derived from similar compounds, indicating the utility of such compounds in inorganic chemistry and potential biological applications (Ahmed, Yousif, & Al-jeboori, 2013).
Antibacterial Activities
Compounds structurally similar to the one have been studied for their antibacterial properties. Xin‐Yan Zhang (2011) synthesized new antipyrine derivatives with structural similarities and found that these compounds exhibit strong antibacterial activities, suggesting potential applications in medical and pharmaceutical research (Xin‐Yan Zhang, 2011).
Mechanism of Action
Mode of Action
. In these reactions, the nitrogen acts as a nucleophile, competing with oxygen. Reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
, it may influence pathways involving aldehydes and ketones.
Pharmacokinetics
suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.
properties
IUPAC Name |
2-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-23-16-9-5-8-14(18(16)22)12-21-19-15(11-20)10-17(24-19)13-6-3-2-4-7-13/h2-10,12,22H,1H3/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHXCIKBJKHAJF-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=C(C=C(O2)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/C2=C(C=C(O2)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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